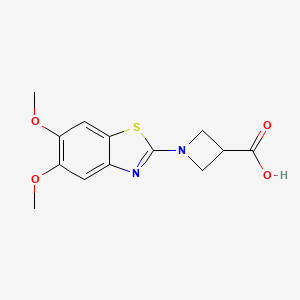

1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-18-9-3-8-11(4-10(9)19-2)20-13(14-8)15-5-7(6-15)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOKNVJROPJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to an azetidine ring, with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 273.30 g/mol.

Research indicates that compounds containing benzothiazole derivatives exhibit various biological activities, including:

- Antitumor Activity : The benzothiazole structure is known for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- CNS Activity : Azetidine derivatives have been explored for their potential as phosphodiesterase (PDE) inhibitors, which may be beneficial in treating neurological disorders by enhancing cyclic nucleotide signaling .

Therapeutic Applications

The compound's unique structure suggests several potential therapeutic applications:

- Anticancer Agents : The ability to target topoisomerases positions this compound as a candidate for further development in cancer therapies.

- Neurological Disorders : As a PDE inhibitor, it may also have applications in treating conditions like schizophrenia or depression.

In Vitro Studies

Several studies have investigated the biological activity of similar compounds:

- A study demonstrated that derivatives of benzothiazole showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzothiazole core can enhance anticancer potency .

- Another investigation into azetidine derivatives revealed promising results in inhibiting PDE10A, indicating potential use in managing psychiatric disorders .

Case Studies

- Case Study on Antitumor Efficacy : A derivative of 1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)azetidine was tested against human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

- CNS Activity Evaluation : In a preclinical model for schizophrenia, the compound exhibited enhanced cognitive function and reduced hyperactivity, supporting its role as a PDE inhibitor.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : The benzothiazole moiety is associated with kinase inhibition (e.g., JAK/STAT pathways). The 5,6-dimethoxy groups could enhance binding to hydrophobic pockets, but this requires validation via docking studies.

- Synthetic Optimization : The CDMT-mediated activation offers a reproducible route, but scalability and purity for the target compound remain unexplored.

- Safety Data : While azetidine-3-carboxylic acid’s hazards are documented , the target compound’s safety profile must be empirically determined due to its complex substituents.

Preparation Methods

Classical Condensation Method

The benzothiazole nucleus, a fused heterocyclic system of benzene and thiazole rings, is commonly synthesized by condensation of o-aminothiophenols with substituted aldehydes or acyl chlorides. For the 5,6-dimethoxy substitution pattern, 3,4-dimethoxyaniline derivatives or corresponding o-aminothiophenols bearing methoxy groups at the 5 and 6 positions are used as starting materials. The condensation typically proceeds under acidic or mildly oxidative conditions, promoting cyclization and formation of the benzothiazole ring system.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Condensation of 5,6-dimethoxy-o-aminothiophenol with formyl or acyl derivatives | Acidic medium (e.g., polyphosphoric acid, HCl) or oxidative cyclization | Formation of 5,6-dimethoxybenzothiazole | 70-85 (reported range) |

Alternative Synthetic Routes

- Use of substituted o-aminothiophenols with halogenated or sulfonated reagents to introduce reactive leaving groups (e.g., tosyl, brosyl) at the 2-position to facilitate subsequent nucleophilic substitution.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install methoxy-substituted aromatic rings or to functionalize benzothiazole derivatives further.

Preparation of Azetidine-3-carboxylic Acid Derivative

The azetidine-3-carboxylic acid moiety is a four-membered nitrogen-containing heterocycle with a carboxylic acid substituent at the 3-position. Its synthesis is typically achieved via:

- Cyclization of suitably substituted amino acid precursors or halo-substituted intermediates under basic or neutral conditions.

- Ring closure reactions involving haloalkyl amines and carboxylate precursors.

A representative method involves the synthesis of azetidine-3-carboxylic acid derivatives via intramolecular nucleophilic substitution, where the nitrogen attacks a halogenated carbon bearing a carboxylate group, forming the azetidine ring.

Coupling of Benzothiazole and Azetidine Moieties

Nucleophilic Substitution at the 2-Position of Benzothiazole

The 2-position of benzothiazole is typically activated for nucleophilic substitution by introducing a leaving group such as halogens (Br, Cl, I) or sulfonate esters (tosyl, brosyl, mesyl, triflyl). The azetidine-3-carboxylic acid or its derivatives, often bearing a nucleophilic nitrogen, can then displace this leaving group to form the desired 1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid compound.

Reaction Conditions and Bases

- The coupling reaction is typically carried out in compatible solvents such as methanol, ethanol, or acetonitrile at or above room temperature.

- Weak bases like sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine are employed to facilitate the nucleophilic substitution and neutralize acidic by-products.

| Parameter | Details |

|---|---|

| Solvents | Methanol, Ethanol, Acetonitrile |

| Bases | Sodium carbonate, Potassium carbonate, Triethylamine, N,N-diisopropylethylamine |

| Temperature | Room temperature or slightly elevated (25-50°C) |

| Yield | Up to 86% reported for analogous compounds |

Purification and Yield Optimization

- After the coupling reaction, the organic layer is typically concentrated under reduced pressure and subjected to solvent switching (e.g., from toluene to methanol) to facilitate isolation.

- Purification is achieved by crystallization or chromatographic techniques.

- Analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are used to confirm purity and yield.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Benzothiazole ring formation | Condensation of 5,6-dimethoxy-o-aminothiophenol with aldehydes/acyl chlorides under acidic or oxidative conditions | Classical method for benzothiazole core | 70-85 |

| 2 | Azetidine ring synthesis | Cyclization of haloalkyl amino acid precursors under basic conditions | Formation of azetidine-3-carboxylic acid | Variable, typically moderate to high |

| 3 | Coupling via nucleophilic substitution | Reaction of 2-halo or 2-sulfonated benzothiazole with azetidine derivative in methanol/ethanol/acetonitrile with weak base | Mild conditions, high selectivity | Up to 86 |

| 4 | Purification | Solvent switching, crystallization, chromatography | Ensures high purity (>99%) | - |

Research Findings and Considerations

- The choice of leaving group at the 2-position of benzothiazole significantly affects the coupling efficiency; sulfonate esters (e.g., tosyl) provide good leaving ability and facilitate higher yields.

- Reaction solvents and bases influence the reaction kinetics and product purity; methanol with potassium carbonate or triethylamine is commonly preferred for balancing solubility and reactivity.

- The methoxy substituents at the 5 and 6 positions on the benzothiazole ring enhance electron density, potentially affecting the nucleophilicity of the azetidine nitrogen and overall reaction rate.

- Palladium-catalyzed cross-coupling methods may be employed for complex functionalization steps but are less common for the direct coupling of azetidine to benzothiazole.

- Analytical data such as LC-MS and NMR confirm the structure and purity of the final compound, with yields typically optimized through solvent and base selection.

Q & A

Basic: What are the key structural features of 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and how do they influence its physicochemical properties?

Answer:

The compound features three critical structural motifs:

- 5,6-Dimethoxy-benzothiazole core : The electron-rich methoxy groups enhance solubility in polar solvents and may participate in hydrogen bonding with biological targets. The benzothiazole scaffold contributes π-π stacking interactions.

- Azetidine ring : A four-membered nitrogen-containing heterocycle with inherent ring strain, which can influence reactivity and conformational rigidity.

- Carboxylic acid group : Provides acidity (pKa ~2-3) and enables salt formation for improved aqueous solubility.

Comparative studies on fluorinated benzothiazole analogs suggest that substituents like methoxy groups can modulate electronic effects and steric interactions, impacting solubility and target affinity .

Basic: What synthetic strategies are employed to construct the azetidine ring in this compound?

Answer:

The azetidine ring is typically synthesized via:

- Ring-closing reactions : For example, nucleophilic substitution between a β-amino alcohol and a benzothiazole precursor under basic conditions.

- Coupling reactions : Using azetidine-3-carboxylic acid (or its protected derivatives) as a building block. Evidence from azetidine-3-carboxylic acid safety data suggests Boc-protected intermediates may be used to avoid side reactions .

Multi-step protocols often involve coupling the pre-formed benzothiazole moiety to the azetidine ring, followed by deprotection and purification .

Advanced: How can reaction conditions be optimized to improve yield during coupling reactions?

Answer:

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Catalysts : Palladium-based catalysts or carbodiimides (e.g., EDC/HOBt) enhance coupling efficiency.

- Temperature : Mild heating (40–60°C) balances reaction rate and decomposition risks.

- Purification : Recrystallization from DMF/acetic acid mixtures (as in indole-carboxylic acid synthesis) can isolate high-purity products .

Advanced: What analytical techniques confirm the stereochemical integrity of the azetidine ring?

Answer:

- NMR spectroscopy : - and -NMR can detect ring strain via coupling constants (e.g., for azetidine protons). 2D NMR (COSY, NOESY) resolves spatial proximities .

- X-ray crystallography : Provides definitive proof of stereochemistry, as seen in benzothiazole crystal structure studies .

- Computational modeling : DFT calculations predict stable conformers and validate experimental data .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in sealed containers under dry, inert conditions (argon/vacuum) to prevent hydrolysis of the azetidine ring .

Advanced: How do 5,6-dimethoxy groups affect biological target interactions compared to non-substituted analogs?

Answer:

- Electronic effects : Methoxy groups increase electron density on the benzothiazole ring, enhancing interactions with electron-deficient regions of targets (e.g., enzyme active sites).

- Solubility : Methoxy groups improve water solubility, as seen in fluorinated benzothiazole derivatives, facilitating cellular uptake .

- Steric hindrance : Bulky substituents may reduce binding to smaller pockets, necessitating structure-activity relationship (SAR) studies.

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

- Advanced NMR techniques : -NMR or heteronuclear correlation (HSQC) clarifies ambiguous proton assignments.

- Isotopic labeling : -labeled intermediates aid in tracing signal origins.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT chemical shift calculations) .

Basic: What are common impurities in synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted azetidine precursors or dimerized benzothiazole intermediates.

- Purification methods :

- HPLC : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients isolates the target compound.

- Recrystallization : Ethanol/water mixtures remove polar impurities .

Advanced: How does the azetidine ring’s conformational flexibility influence binding affinity?

Answer:

- Rigidity vs. flexibility : The azetidine ring’s strain limits conformational freedom, potentially improving binding specificity compared to five-membered rings (e.g., pyrrolidine).

- Bioisosteric replacement : Comparative studies with piperidine or pyrrolidine analogs can quantify flexibility effects on target engagement .

Basic: What stability considerations apply to this compound under storage?

Answer:

- Degradation pathways : Hydrolysis of the azetidine ring under acidic/basic conditions or oxidation of methoxy groups.

- Storage recommendations :

- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.

- Humidity : Use desiccants to avoid hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.